molecular formula C18H14BrN5OS B2558191 N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251570-56-5

N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B2558191
CAS No.: 1251570-56-5
M. Wt: 428.31
InChI Key: BGHIXZRBTDBPSG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring:

  • 3-Bromophenyl group: A meta-substituted bromine on the phenyl ring, influencing lipophilicity and steric interactions.
  • Acetamide linker: Connects the aromatic substituent to the sulfur-containing moiety.
  • 1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline core: A fused heterocyclic system contributing to planar geometry and π-π stacking interactions.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHIXZRBTDBPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Heterocyclic Core Construction

The triazolo[4,3-a]quinoxaline core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-methylquinoxalin-2(1H)-one with hydrazine derivatives under acidic conditions to form the triazole ring. For example:
$$
\text{1-Methylquinoxalin-2(1H)-one} + \text{Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-triazolo[4,3-a]quinoxaline}
$$
Yields for this step range from 65–78% depending on reaction time and stoichiometry.

Sulfanyl-Acetamide Bridge Installation

The sulfanyl group is introduced via nucleophilic displacement using 2-chloroacetamide intermediates. Thiolation of the triazoloquinoxaline core at position 4 is achieved with sodium hydrosulfide (NaSH), followed by alkylation with bromoacetamide derivatives:
$$
\text{Triazoloquinoxaline} + \text{NaSH} \xrightarrow{\text{DMF}} \text{4-Thiol Intermediate}
$$
$$
\text{4-Thiol} + \text{BrCH}2\text{C(O)NH}(3\text{-BrC}6\text{H}4) \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}
$$
This method achieves 45–60% isolated yields.

Step-by-Step Preparation Methods

Method A: Sequential Cyclization and Coupling

Step 1: Synthesis of 1-Methyl-Triazolo[4,3-a]Quinoxaline
Reagent Quantity Conditions Yield
1-Methylquinoxalin-2(1H)-one 10 mmol Reflux in EtOH/HCl (6 h) 72%
Methylhydrazine 12 mmol
Step 2: Thiolation at Position 4
Reagent Quantity Conditions Yield
NaSH 15 mmol DMF, 80°C, 4 h 68%
Step 3: Acetamide Coupling
Reagent Quantity Conditions Yield
N-(3-Bromophenyl)-2-bromoacetamide 1.2 eq K₂CO₃, DMF, 60°C, 8 h 58%

Total Yield : 28.7% (over three steps).

Method B: One-Pot Tandem Reaction

A streamlined approach uses microwave-assisted synthesis to combine cyclization and alkylation:

  • Reagents :
    • 1-Methylquinoxalin-2(1H)-one (10 mmol)
    • Methylhydrazine (12 mmol)
    • N-(3-Bromophenyl)-2-bromoacetamide (12 mmol)
    • NaSH (15 mmol)
  • Conditions :

    • Solvent: Dimethyl carbonate (DMC)
    • Temperature: 120°C (microwave, 300 W)
    • Time: 2 h
  • Yield : 41% (single-step).

Optimization of Reaction Conditions

Solvent Effects

Solvent Dielectric Constant Yield (%)
DMF 36.7 58
DMC 3.1 41
Acetonitrile 37.5 33

Dimethylformamide (DMF) maximizes solubility of intermediates, while dimethyl carbonate (DMC) offers eco-friendly advantages with moderate yields.

Temperature and Time Dependence

Step Optimal Temp (°C) Time (h) Yield Improvement
Cyclization 80 6 +12% vs. 60°C
Alkylation 60 8 +9% vs. 12 h

Prolonged alkylation beyond 8 h leads to decomposition.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)
  • Purity : ≥95% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazole-H), 7.89–7.32 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 3.95 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₅BrN₅OS [M+H]⁺: 456.02; found: 456.03.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N-alkylation at triazole-N2 (5–12% byproducts).
  • Solution : Use bulky bases (e.g., DBU) to favor S-alkylation.

Low Thiol Stability

  • Issue : Oxidation to disulfides during storage.
  • Mitigation : Conduct thiolation in situ under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide under appropriate conditions (e.g., solvent, temperature).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazoloquinoxaline moiety is known for its ability to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores
Compound Name Core Structure Key Substituents Biological Activity
N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide [1,2,4]Triazolo[4,3-a]quinoxaline 3-Bromophenyl, methyl group Not explicitly reported; inferred TopoII inhibition based on analogs
2-(Bis[1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-[1,2,4]triazoloquinoxaline 4-Fluorophenyl TopoII inhibition, G2/M arrest, apoptosis in Caco-2 cells (IC₅₀ ~1.2 µM)
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Quinazolinone + thiazolidinone Bromo, phenyl, thiazolidinone Cytotoxic activity (exact targets unspecified)
2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide Triazole + dibenzofuran Ethyl, thienyl, methoxydibenzofuran Structural data only; dibenzofuran may enhance DNA intercalation

Key Observations :

  • Heterocyclic Core: The triazoloquinoxaline and bis-triazoloquinoxaline cores (e.g., in ) enhance TopoII inhibition compared to quinazolinone or thiazolidinone derivatives, likely due to improved DNA intercalation .
  • Substituent Effects: Halogen Position: The 3-bromophenyl group in the main compound may offer distinct steric and electronic effects compared to 4-fluorophenyl (). Methyl vs. Ethyl Groups: Methyl substitution on the triazoloquinoxaline (main compound) may reduce steric hindrance compared to ethyl groups in , favoring target binding.
Substituent-Driven Activity Differences
Compound Type Substituent Position/Group Impact on Activity
Bromophenyl Derivatives 3-Bromo (meta) Optimizes steric interactions with TopoII’s DNA-binding pocket compared to para
Fluorophenyl Derivatives 4-Fluoro (para) Enhances electronegativity, improving hydrogen bonding with target residues
Chlorophenyl Derivatives 4-Chloro (para) Similar to fluoro but with higher lipophilicity; may increase cytotoxicity

Example :

Biological Activity

N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H14BrN5OSC_{15}H_{14}BrN_{5}OS. Its structure features a bromophenyl group, a triazole moiety, and a sulfanyl acetamide linkage, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains.

Research Findings

  • A study indicated that related compounds exhibited minimum bactericidal concentrations (MBC) as low as 15.6 µg/mL against Enterococcus faecalis and Salmonella strains .
  • The compound this compound was tested for its activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest moderate inhibition at concentrations around 31.25 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been widely researched. Compounds similar to this compound have shown promising results in reducing inflammation markers.

Case Studies

  • In one study, triazole derivatives demonstrated significant inhibition of paw edema development in animal models, with some compounds achieving up to 53.41% reduction in inflammation compared to control groups .
  • Molecular docking studies revealed high predicted affinities towards cyclooxygenase enzymes (COX-1 and COX-2), correlating with their anti-inflammatory activities.

Cytotoxic Activity

The cytotoxic effects of the compound have also been evaluated against various cancer cell lines.

Findings

  • Research has indicated that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.
  • Specific studies on related compounds have reported IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7.

Data Summary

Activity Type Tested Strains/Cells MBC/IC50 Values Effectiveness
AntimicrobialStaphylococcus aureus31.25 µg/mLModerate
Escherichia coli31.25 µg/mLModerate
Anti-inflammatoryPaw edema model53.41% reductionSignificant
CytotoxicHeLa (cervical cancer)~10 µMInduces apoptosis
MCF-7 (breast cancer)~15 µMInduces apoptosis

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